Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate
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Overview
Description
Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate is a heterocyclic compound that features a unique structure combining elements of pyrrole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with an appropriate amine, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioxo group or other functional groups.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another thioxo-containing heterocyclic compound with similar reactivity.
1,5,6,7-Tetrahydro-4H-indol-4-one derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate is unique due to its specific combination of pyrrole and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-(3-thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure
The compound features a pyrrolo[1,2-c]imidazole core with a thioxo group and an ethyl acetate moiety. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : Some derivatives have been shown to inhibit myeloperoxidase (MPO), which is involved in inflammatory processes. This suggests potential applications in treating cardiovascular disorders .
- Antimicrobial Activity : The thioxo group may enhance the compound's ability to interact with microbial enzymes or cell membranes, leading to antimicrobial effects against various pathogens .
Antimicrobial Properties
A study evaluating the antimicrobial effects of related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. Ethyl derivatives exhibited varying degrees of effectiveness depending on their structural modifications .
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 15.62 |
Compound B | Escherichia coli | 31.25 |
Anticancer Activity
Preliminary studies have indicated that similar compounds show promise in anticancer applications. For instance, certain pyrrolidine derivatives have been tested against human tumor cell lines such as HepG2 and Jurkat cells, exhibiting cytotoxic effects .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound C | HepG2 | <10 |
Compound D | Jurkat | <5 |
Case Studies
- Cardiovascular Applications : A patent describes the use of compounds that inhibit MPO for cardiovascular treatment. The specific role of this compound in this context remains to be fully elucidated but suggests a pathway for future research .
- Anticonvulsant Properties : Related thiazole-bearing compounds have shown anticonvulsant activity in animal models. The structure-activity relationship (SAR) indicates that modifications can significantly enhance efficacy .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
ethyl 2-(3-sulfanylidene-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazol-1-yl)acetate |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-9(13)6-7-8-4-3-5-12(8)10(15)11-7/h2-6H2,1H3,(H,11,15) |
InChI Key |
GWIBBPOYBZYJPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2CCCN2C(=S)N1 |
Origin of Product |
United States |
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